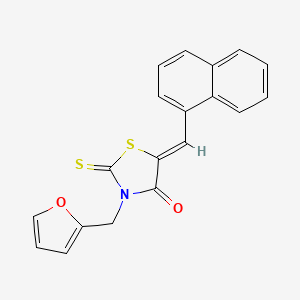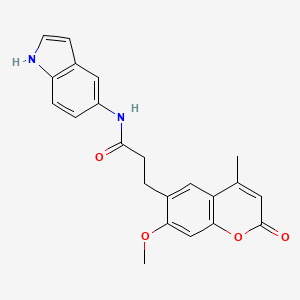
N-(1H-indol-4-yl)-2-(7H-purin-6-ylsulfanyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-indol-4-yl)-2-(7H-purin-6-ylsulfanyl)propanamide is a complex organic compound that features both an indole and a purine moiety. These structures are significant in various biological and chemical contexts, often associated with bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-2-(7H-purin-6-ylsulfanyl)propanamide typically involves multi-step organic synthesis. The process may start with the preparation of the indole and purine intermediates, followed by their coupling through a series of reactions such as amide bond formation.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Purine Synthesis: The purine ring can be constructed using methods like the Traube purine synthesis or by modifying existing purine derivatives.
Coupling Reaction: The final step involves coupling the indole and purine intermediates through a thiol-ene reaction or other suitable methods to form the desired compound.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography.
化学反应分析
Types of Reactions
N-(1H-indol-4-yl)-2-(7H-purin-6-ylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the indole or purine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield the corresponding alcohols or amines.
科学研究应用
Chemistry: Used as a building block for more complex molecules.
Biology: May serve as a probe for studying biological processes involving indole and purine derivatives.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of N-(1H-indol-4-yl)-2-(7H-purin-6-ylsulfanyl)propanamide involves its interaction with specific molecular targets. The indole and purine moieties can bind to enzymes, receptors, or nucleic acids, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- N-(1H-indol-3-yl)-2-(7H-purin-6-ylsulfanyl)propanamide
- N-(1H-indol-4-yl)-2-(6H-purin-7-ylsulfanyl)propanamide
Uniqueness
N-(1H-indol-4-yl)-2-(7H-purin-6-ylsulfanyl)propanamide is unique due to its specific substitution pattern on the indole and purine rings. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
分子式 |
C16H14N6OS |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
N-(1H-indol-4-yl)-2-(7H-purin-6-ylsulfanyl)propanamide |
InChI |
InChI=1S/C16H14N6OS/c1-9(24-16-13-14(19-7-18-13)20-8-21-16)15(23)22-12-4-2-3-11-10(12)5-6-17-11/h2-9,17H,1H3,(H,22,23)(H,18,19,20,21) |
InChI 键 |
FNARYGYSHCUYDD-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC1=CC=CC2=C1C=CN2)SC3=NC=NC4=C3NC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-chlorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B12158989.png)
![4-(3-chlorophenyl)-N-(2-{[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B12158997.png)
![methyl (2Z)-5-benzyl-2-[(1H-indazol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B12159004.png)

![methyl 2-({[4-(4-bromophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159012.png)
![2-chloro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12159018.png)
![4-[(3-Chlorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B12159023.png)


![1-[(5-Bromo-2-oxoindol-3-yl)amino]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea](/img/structure/B12159041.png)
![9-(3,5-difluorophenyl)-6-(furan-2-yl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12159046.png)
![N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12159063.png)
![4-chloro-N-[(1Z)-3-{[3-(morpholin-4-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B12159068.png)
